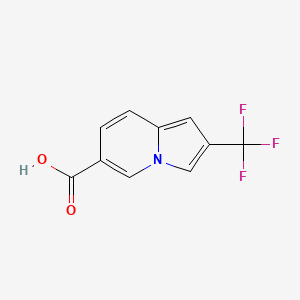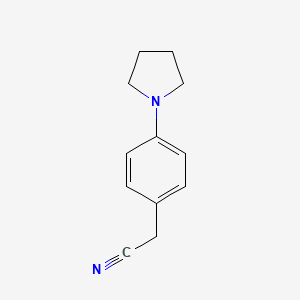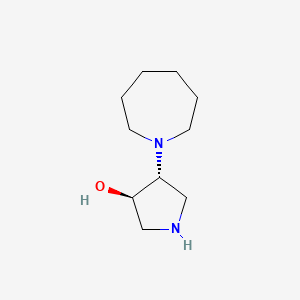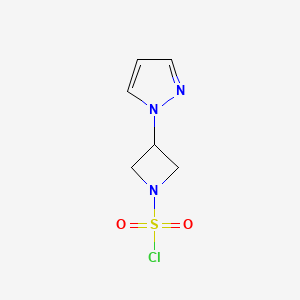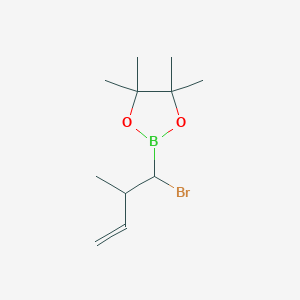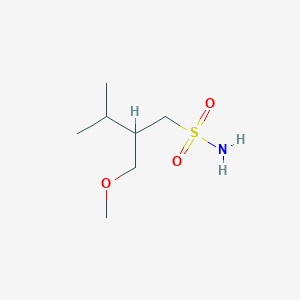![molecular formula C13H13N3O B13635589 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13635589.png)
2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile is an organic compound that features a pyrazole ring linked to a benzonitrile moiety through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1-propyl-4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the ether formation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Corresponding amines from the nitrile group.
Substitution: Substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its pyrazole and benzonitrile moieties. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-pyrazol-4-yl)benzonitrile: Lacks the propyl group, which may affect its reactivity and biological activity.
4-(1H-pyrazol-1-yl)benzonitrile: Similar structure but different substitution pattern on the pyrazole ring.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Contains a carbamate group, which introduces different chemical properties.
Uniqueness
The presence of the propyl group on the pyrazole ring may enhance its lipophilicity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C13H13N3O |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-(1-propylpyrazol-4-yl)oxybenzonitrile |
InChI |
InChI=1S/C13H13N3O/c1-2-7-16-10-12(9-15-16)17-13-6-4-3-5-11(13)8-14/h3-6,9-10H,2,7H2,1H3 |
Clave InChI |
KSAFCYPERQKLDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C=N1)OC2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


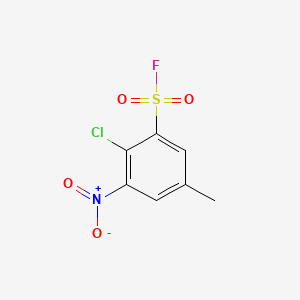
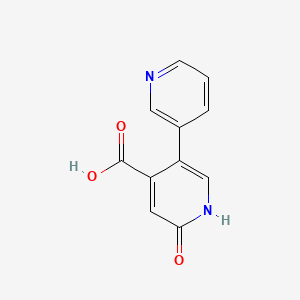
![4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)
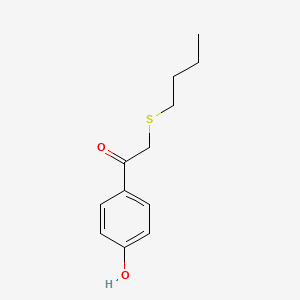


![{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride](/img/structure/B13635535.png)
